molecular formula C26H31NO2 B1437169 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline CAS No. 1040694-23-2

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline

Cat. No.: B1437169
CAS No.: 1040694-23-2
M. Wt: 389.5 g/mol
InChI Key: NOQOUFDCJTZIGT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-26(2,3)22-9-13-24(14-10-22)29-20-18-27-23-11-15-25(16-12-23)28-19-17-21-7-5-4-6-8-21/h4-16,27H,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQOUFDCJTZIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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